N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(16-13-3-1-2-4-15(13)22-19-16)18-9-12-5-6-14(21-12)11-7-8-23-10-11/h5-8,10H,1-4,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHPZLZULLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could interact with its targets in a similar manner, leading to various biological effects.
Biochemical Pathways
It is known that thiophene and indole derivatives, which share structural similarities with this compound, can influence a variety of biological pathways. These include pathways related to anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O3S. It features a unique combination of thiophene and furan rings along with a benzoisoxazole structure, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 328.39 g/mol |
| Molecular Formula | C17H16N2O3S |
| Purity | ≥ 95% |
| CAS Number | 2034595-77-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The initial step often includes the synthesis of a suitable aldehyde precursor through reactions such as the Vilsmeier-Haack reaction.
- Reductive Amination : The aldehyde is then subjected to reductive amination with amines in the presence of reducing agents like sodium cyanoborohydride.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Various derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549. For example, related isoxazole derivatives demonstrated IC50 values ranging from 3.0 µM to 22.54 µM against these cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell cycle regulation.
For instance, isoxazole derivatives have been shown to modulate the expression levels of genes involved in apoptosis (Bcl-2 and Bax) and cell cycle control (p21^WAF1) .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various isoxazole derivatives against human cancer cell lines. The results indicated that certain derivatives had significant growth inhibition effects with IC50 values below 10 µM .
- Molecular Docking Studies : Computational studies have suggested strong binding affinities between these compounds and their biological targets, indicating potential for further development as therapeutic agents .
Q & A
Q. Advanced
- Molecular docking : Screen against databases (e.g., Protein Data Bank) to predict binding affinities for targets like kinase or GPCR domains .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values) .
- Competitive binding assays : Use fluorescent probes (e.g., Rh123 for mitochondrial targets) to quantify displacement .
What safety protocols are recommended for laboratory handling?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .
- Waste disposal : Segregate halogenated byproducts for certified hazardous waste processing .
How is compound stability under varying pH/temperature evaluated?
Q. Advanced
- Accelerated stability studies : Incubate the compound at pH 1–13 and 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Arrhenius modeling : Predict shelf-life at 25°C by extrapolating degradation rates from high-temperature data .
How to resolve discrepancies in synthetic routes for analogs?
Q. Advanced
- Step-by-step validation : Replicate reported methods (e.g., thiophene coupling in vs. furan functionalization in ) under controlled conditions.
- Intermediate characterization : Use TLC and NMR to identify divergent pathways (e.g., isomer formation due to solvent polarity) .
- Catalyst screening : Test alternatives (e.g., Yb(OTf)3 vs. Cu(OP)2) to optimize regioselectivity .
What purification methods are effective for isolation?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Solvent selection : Avoid high-boiling-point solvents (e.g., DMF) to simplify post-purification drying .
Which in vitro models predict pharmacokinetic behavior?
Q. Advanced
- Liver microsomes : Assess phase I metabolism (CYP450 enzymes) and t1/2 .
- Caco-2 monolayers : Measure intestinal permeability (Papp values) to predict oral absorption .
- Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
How can computational models predict bioavailability?
Q. Advanced
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate logP, polar surface area, and H-bond donors with absorption data .
- Molecular dynamics simulations : Simulate membrane permeation (e.g., POPC bilayers) to estimate passive diffusion .
- ADMET prediction tools : Use SwissADME or pkCSM to forecast metabolic sites and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
